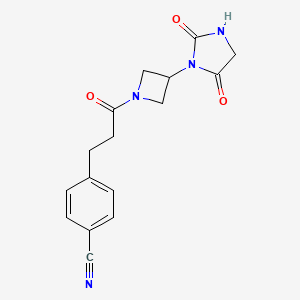

4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile

Description

Position in Contemporary Medicinal Chemistry Research

The compound 4-(3-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile represents a structurally sophisticated molecule at the intersection of heterocyclic chemistry and targeted drug design. Its architecture combines a dioxoimidazolidine core, an azetidine ring, and a benzonitrile moiety—features that align with modern strategies for developing enzyme inhibitors and receptor modulators. Contemporary research prioritizes such hybrid structures due to their potential to interact with biologically relevant targets through multifunctional pharmacophoric elements. For example, analogues containing the dioxoimidazolidine scaffold have demonstrated androgen receptor (AR) antagonism in prostate cancer research, as seen in recent hydantoin-based derivatives. Similarly, azetidine-containing compounds are increasingly explored for their conformational rigidity and metabolic stability, making this compound a candidate for optimization in therapeutic programs.

Pharmacophoric Elements and Structural Significance

The molecule’s pharmacophore is defined by three critical regions:

- Dioxoimidazolidine Core : This five-membered ring with two ketone groups serves as a hydrogen-bond acceptor, enabling interactions with enzymatic active sites or receptor pockets. Structural analogues, such as hydroxymethylthiohydantoins, have shown that electron-deficient rings enhance binding affinity to targets like the AR.

- Azetidine Ring : The four-membered saturated nitrogen heterocycle introduces steric strain, which can preorganize the molecule into bioactive conformations. This feature is evident in related compounds where azetidine improves target selectivity compared to larger rings.

- Benzonitrile Group : The electron-withdrawing cyano group modulates electronic properties and participates in dipole-dipole interactions, as observed in kinase inhibitors and GPCR modulators.

A comparative analysis of structural analogs reveals that the oxopropyl linker between the azetidine and benzonitrile groups balances flexibility and rigidity, facilitating optimal spatial arrangement for target engagement.

Historical Development Context

The synthesis of this compound reflects evolutionary trends in heterocyclic drug discovery. Early work on imidazolidine-2,4-diones focused on their utility as anticonvulsants and antimicrobials. However, the integration of azetidine rings emerged more recently, driven by advances in synthetic methodologies for strained heterocycles. For instance, a 2015 patent highlighted imidazolidine-dione derivatives with azetidine substituents as inhibitors of ADAMTS enzymes for osteoarthritis treatment. Subsequent studies, such as those on hydantoin AR antagonists, demonstrated that substituting sulfur with oxygen in the heterocyclic core could enhance potency—a principle applicable to dioxoimidazolidines. The inclusion of benzonitrile in this compound likely originates from its prevalence in kinase inhibitor design, where it improves pharmacokinetic properties.

Research Relevance in Heterocyclic Chemistry

This compound exemplifies the synergy between heterocyclic diversity and functional group engineering. Key areas of interest include:

- Synthetic Challenges : The azetidine ring’s strain necessitates careful optimization of cyclization conditions, often employing protective groups to prevent side reactions.

- Structure-Activity Relationships (SAR) : Modifications to the dioxoimidazolidine core (e.g., substituting nitrogen or oxygen atoms) have been shown to drastically alter biological activity, as seen in AR antagonists.

- Electronic Effects : The benzonitrile group’s electron-withdrawing nature influences the electron density of the entire molecule, potentially enhancing interactions with hydrophobic binding pockets.

The table below summarizes critical structural features and their hypothesized roles:

Properties

IUPAC Name |

4-[3-[3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl]-3-oxopropyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c17-7-12-3-1-11(2-4-12)5-6-14(21)19-9-13(10-19)20-15(22)8-18-16(20)23/h1-4,13H,5-6,8-10H2,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIOXWZNYUXHTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCC2=CC=C(C=C2)C#N)N3C(=O)CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the Imidazolidinone Ring: This step involves the reaction of glyoxal with ammonia to form imidazole, which is then oxidized to form the imidazolidinone ring.

Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

Coupling of the Rings: The imidazolidinone and azetidine rings are coupled through a series of condensation reactions, often involving reagents such as acyl chlorides or anhydrides.

Introduction of the Benzonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or modify substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., cyanide, amines) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines .

Scientific Research Applications

Chemistry

4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile serves as a valuable building block in organic synthesis. Its unique structure allows chemists to create more complex molecules with potential applications in various fields.

Biology

Research has indicated that this compound may exhibit significant biological activity, including:

- Antimicrobial Properties : Studies have shown that derivatives of similar compounds can inhibit bacterial growth.

- Anticancer Activity : Investigations into related compounds suggest potential efficacy against various cancer cell lines.

Medicine

The compound is being explored for its therapeutic potential in treating diseases such as epilepsy and cancer. It may interact with specific molecular targets involved in disease pathways.

Case Studies

- Anticonvulsant Activity : A study evaluated similar compounds for their anticonvulsant properties using maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests. Compounds exhibiting structural similarities to this compound showed promising results in reducing seizure activity compared to standard drugs like valproate .

- Biological Activity Evaluation : Research on related compounds has highlighted their ability to act on specific biological targets, suggesting that this compound could similarly affect pathways involved in cancer progression or microbial resistance .

Mechanism of Action

The mechanism of action of 4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Compound 35 (4-(1-(3-(4-Fluorophenyl)-3-oxopropyl)-4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile)

- Structural Differences : Replaces the azetidine ring with a 4-fluorophenyl group.

- Synthesis : Prepared via reaction of 4-methyl-2,5-dioxoimidazolidine benzonitrile with 3-chloro-1-(4-fluorophenyl)propan-1-one (10% yield, indicating synthetic challenges) .

- Properties : The fluorophenyl group enhances lipophilicity and metabolic stability compared to the azetidine-containing target compound.

- Spectroscopy : ¹H NMR shows aromatic proton shifts at δ 7.85–8.02 ppm, distinct from azetidine’s δ 3.27–3.36 ppm signals .

4-(3-(4-Hydroxybutyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile

4-<3-(1-Imidazolyl)propyl>benzonitrile

- Structural Differences : Substitutes dioxoimidazolidine and azetidine with an imidazole ring.

- Synthesis : Involves direct alkylation of imidazole, contrasting with the multi-step assembly of azetidine-imidazolidine systems .

- Applications : Lower molecular weight (211.26 g/mol) suggests better bioavailability but reduced thermal stability for material applications .

Physicochemical and Functional Comparisons

| Property | Target Compound | Compound 35 | Trifluoromethyl Analog | Imidazole Analog |

|---|---|---|---|---|

| Molecular Weight | ~400 g/mol* | 366 g/mol | ~350 g/mol* | 211.26 g/mol |

| Key Functional Groups | Azetidine, dioxoimidazolidine, nitrile | Fluorophenyl, dioxoimidazolidine, nitrile | Trifluoromethyl, hydroxybutyl, nitrile | Imidazole, nitrile |

| Synthetic Yield | Not reported | 10% | Not reported | Moderate |

| Potential Applications | Pharmaceuticals, OLEDs | Bioactive agents | OLEDs, agrochemicals | Drug intermediates |

*Estimated based on structural similarity.

Research Findings

- Biological Activity : Heterocyclic analogs like Compound 35 are often bioactive, targeting enzymes or receptors via hydrogen bonding (dioxoimidazolidine) and π-π interactions (aromatic nitrile) . The target compound’s azetidine may enhance membrane permeability.

- Material Science: The patent in highlights benzonitrile derivatives in OLEDs. The target compound’s azetidine could disrupt conjugation compared to phenoxazine-carbazole systems, reducing luminescence efficiency but improving solubility .

- Spectroscopic Signatures : Distinct ¹³C NMR signals for the azetidine (δ ~62 ppm) and dioxoimidazolidine (δ ~174 ppm) differentiate it from analogs with simpler substituents .

Biological Activity

4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile (CAS No. 2034489-67-1) is a complex organic compound characterized by its unique structural features, including an imidazolidinone ring, an azetidine ring, and a benzonitrile moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 312.32 g/mol. The compound's structure is pivotal for its biological activity, as it combines various functional groups that may interact with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆N₄O₃ |

| Molecular Weight | 312.32 g/mol |

| CAS Number | 2034489-67-1 |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Imidazolidinone Ring : Reaction of glyoxal with ammonia.

- Formation of the Azetidine Ring : Cyclization involving a β-amino alcohol.

- Coupling : Condensation reactions to link the imidazolidinone and azetidine rings.

- Introduction of the Benzonitrile Group : Final modification to incorporate the benzonitrile moiety.

Antimicrobial Properties

Research indicates that derivatives containing imidazolidinone and azetidine structures exhibit significant antimicrobial activity. For example, studies have shown that compounds with similar frameworks can inhibit a range of bacterial strains and fungi, suggesting that this compound may possess comparable properties .

Anticancer Activity

The compound's structural motifs are reminiscent of known anticancer agents. Investigations into related compounds have demonstrated their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The potential for this compound to act on these pathways warrants further exploration.

The proposed mechanism involves interaction with key enzymes and receptors that regulate cellular processes. The compound may inhibit enzymes critical for metabolic pathways or interfere with receptor-ligand interactions, leading to altered cellular responses .

Case Studies

Several studies have investigated similar compounds for their biological activities:

- Antimicrobial Studies : A study on 1,3,4-thiadiazole derivatives revealed significant antimicrobial effects against various pathogens, highlighting the importance of structural modifications in enhancing activity .

- Anticancer Research : Research on oxadiazole derivatives indicated promising anticancer properties through apoptosis induction in tumor cells .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile, and how do reaction conditions affect yield?

Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, hydantoin derivatives are reacted with halogenated ketones (e.g., 2-bromo-1-cyclohexylethan-1-one) under basic conditions (General Method B), yielding target compounds through azetidine ring formation. Reaction conditions such as solvent polarity (DMSO or acetic acid), temperature (393 K for cyclization), and stoichiometric ratios significantly impact yields. For instance, using 3-chloro-1-(4-fluorophenyl)propan-1-one resulted in a 10% yield due to steric hindrance, while adamantane-derived bromo-ketones achieved 68% yields by reducing side reactions .

Basic: How is structural characterization of this compound performed using spectroscopic techniques?

Answer:

1H and 13C NMR are critical for confirming regiochemistry and functional groups. Key signals include aromatic protons (δ 7.85–8.30 ppm for benzonitrile), azetidine/imidazolidinone protons (δ 3.27–4.40 ppm), and carbonyl carbons (δ 165–205 ppm). Overlapping multiplet signals (e.g., δ 3.27–3.36 ppm in DMSO-d6) may require decoupling or 2D NMR (HSQC, COSY). UPLC-MS (e.g., m/z 338 [M-H]⁻) confirms molecular weight, while IR validates carbonyl stretches (~1700 cm⁻¹) .

Advanced: How can researchers resolve contradictions in NMR data caused by diastereomeric mixtures during synthesis?

Answer:

Diastereomers (e.g., in ) produce split signals or complex multiplet patterns. Strategies include:

- Chiral chromatography (HPLC with chiral columns) to separate isomers.

- X-ray crystallography to confirm absolute configuration (e.g., Z-isomer identification in ).

- Dynamic NMR at variable temperatures to coalesce overlapping peaks.

- Computational modeling (DFT) to predict chemical shifts and assign stereochemistry .

Advanced: What strategies improve reaction yields for sterically hindered intermediates in azetidine ring formation?

Answer:

- Bulky substituents : Adamantane or cyclohexyl groups reduce steric clash, as seen in 68% yield for 4-(1-(2-(adamantan-1-yl)-2-oxoethyl)-4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile .

- Microwave-assisted synthesis : Accelerates reaction kinetics, minimizing decomposition.

- Catalytic additives : Use of phase-transfer catalysts (e.g., TBAB) enhances nucleophilicity in polar aprotic solvents .

Basic: What biological activity has been reported for this compound, and how is MIC determined against Mycobacterium tuberculosis?

Answer:

The compound exhibits antitubercular activity (MIC = 1.8 µM, comparable to isoniazid). MIC is determined via Resazurin reduction assays :

Dilute compound in 7H9-ADC broth.

Inoculate with M. tuberculosis H37Rv.

Incubate (37°C, 7 days) and add Resazurin.

Fluorescence intensity (ex/em: 560/590 nm) correlates with bacterial viability. Controls include rifampicin (no-growth) .

Advanced: How does the Z-isomer configuration influence crystallographic packing and intermolecular interactions?

Answer:

X-ray data ( ) reveal the Z-isomer’s planar C17=C18 bond, stabilized by N–H⋯O hydrogen bonds (N3–H3⋯O1, N4–H4⋯O2). The imidazolidine ring forms a 2.48° dihedral angle with the indole moiety, optimizing π-π stacking. Distorted bond angles (e.g., C17=C18–N4 = 121.5°) accommodate intramolecular strain, while hydrogen-bonded chains enhance crystal stability .

Advanced: How to design SAR studies for derivatives to enhance antitubercular potency?

Answer:

- Systematic substitution : Replace benzonitrile with electron-withdrawing groups (e.g., nitro) to modulate lipophilicity.

- In vitro assays : Test MIC against drug-resistant strains (e.g., MDR-TB).

- Computational docking : Map interactions with InhA (enoyl-ACP reductase) using AutoDock Vina.

- Metabolic stability : Assess microsomal half-life (e.g., human liver microsomes) .

Basic: What analytical challenges arise in UPLC-MS quantification, and how are they mitigated?

Answer:

- Ion suppression : Caused by matrix effects. Mitigate via matrix-matched calibration or dilute-and-shoot.

- Low sensitivity : Use ESI+ mode for [M+H]+ detection (e.g., m/z 366) with optimized cone voltage (30–50 V).

- Co-elution : Employ high-resolution MS (Q-TOF) or gradient elution (ACN/0.1% formic acid) .

Advanced: How can computational modeling validate stereochemical outcomes in asymmetric synthesis?

Answer:

- DFT calculations : Optimize geometries (B3LYP/6-31G*) to predict NMR shifts and compare with experimental data.

- Molecular dynamics : Simulate hydrogen-bonding networks to explain crystallization preferences (e.g., Z-isomer stability in ).

- Docking studies : Correlate stereochemistry with target binding (e.g., M. tuberculosis enzyme active sites) .

Basic: What experimental controls are critical in assessing compound stability under biological assay conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.